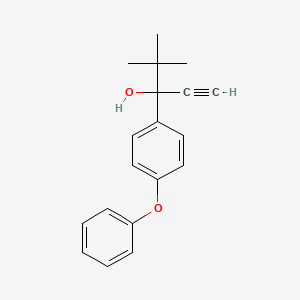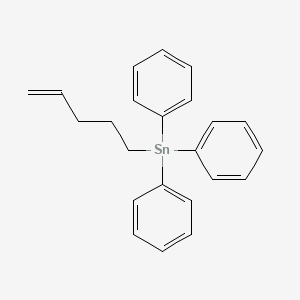
Propyl 3,5-dichlorophenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 3,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its applications in various scientific fields, particularly in the separation of enantiomers in high-performance liquid chromatography (HPLC). This compound is characterized by the presence of a propyl group attached to a 3,5-dichlorophenylcarbamate moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of propyl 3,5-dichlorophenylcarbamate typically involves the reaction of 3,5-dichlorophenyl isocyanate with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
3,5-dichlorophenyl isocyanate+propanol→propyl 3,5-dichlorophenylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: Propyl 3,5-dichlorophenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylcarbamates.
科学研究应用
Propyl 3,5-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as a chiral stationary phase in HPLC for the separation of enantiomers, which is crucial in the analysis of chiral compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of propyl 3,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In the context of its use as a chiral stationary phase, the compound interacts with enantiomers through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions facilitate the separation of enantiomers based on their differential binding affinities.
相似化合物的比较
Propyl 3,5-dichlorophenylcarbamate can be compared with other similar compounds such as:
- Propyl 2,5-dichlorophenylcarbamate
- Propyl 2,6-dichlorophenylcarbamate
- Propyl 3,4-dichlorophenylcarbamate
Uniqueness: The unique feature of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and enhances its effectiveness as a chiral stationary phase in HPLC.
属性
CAS 编号 |
25138-13-0 |
|---|---|
分子式 |
C10H11Cl2NO2 |
分子量 |
248.10 g/mol |
IUPAC 名称 |
propyl N-(3,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-3-15-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |
InChI 键 |
RGKOVFGYYDGIKW-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)NC1=CC(=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)



![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)


